molecular formula C14H15ClN2O2 B12908366 5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one CAS No. 88094-11-5

5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one

Cat. No.: B12908366
CAS No.: 88094-11-5
M. Wt: 278.73 g/mol
InChI Key: XNQICUYOQLYLHL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new therapies for cardiovascular diseases and cancer. Its core structure is based on the pyridazin-3(2H)-one scaffold, a heterocycle recognized for its diverse biological activities and presence in several pharmacologically active agents . Researchers value this scaffold for its potential multi-targeting capabilities. In cardiovascular research, pyridazinone derivatives have been explored as vasodilators , acting through mechanisms such as phosphodiesterase (PDE) inhibition or targeting the renin-angiotensin-aldosterone system . Concurrently, in oncology research, analogs of this core have demonstrated anticancer activity by inhibiting key targets like tyrosine kinases, PARP, and tubulin polymerization . This dual research potential makes such compounds particularly valuable for the emerging field of reverse cardio-oncology, which addresses the comorbidity of hypertension and cancer . The inherent physicochemical properties of the pyridazine ring contribute to its relevance in drug discovery. The ring system possesses a high dipole moment, which facilitates π-π stacking interactions, and robust hydrogen-bonding capacity, both of which are crucial for molecular recognition and target engagement . This product is intended for research applications such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88094-11-5

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-chloro-5-phenylmethoxy-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C14H15ClN2O2/c1-10(2)17-14(18)13(15)12(8-16-17)19-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3

InChI Key

XNQICUYOQLYLHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.

    Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
The compound is being explored as a lead candidate for developing new therapeutic agents. Its structural characteristics suggest potential pharmacological effects, particularly in enzyme inhibition and receptor modulation. The benzyloxy group enhances binding to hydrophobic pockets within molecular targets, while the chlorine and isopropyl groups contribute to specificity and affinity towards these targets.

Case Studies:

  • Enzyme Inhibition:
    Initial studies indicate that 5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one may inhibit specific enzymes involved in disease pathways. For example, molecular docking simulations have shown promising binding affinities with certain kinases, suggesting its potential as an anticancer agent.
  • Receptor Modulation:
    The compound's interaction with various receptors has been evaluated using enzyme inhibition assays. Preliminary results indicate that it may modulate receptor activity, which could be beneficial in treating conditions like hypertension or diabetes.

Synthetic Organic Chemistry

Synthesis Routes:
The synthesis of this compound typically involves several key steps that can be optimized for industrial applications. These routes are designed to enhance scalability and cost-effectiveness while minimizing environmental impact.

Key Synthetic Steps:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the benzyloxy and chloro groups via electrophilic substitution.
  • Addition of the isopropyl group through alkylation techniques.

Mechanistic Insights:
Understanding the biological mechanisms underlying the activity of this compound is crucial. Interaction studies using techniques such as molecular docking and enzyme inhibition assays provide insights into how this compound interacts with its targets at a molecular level.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the chlorine atom and isopropyl group may enhance specificity and affinity. The pyridazinone core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
  • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one (): Substituents: tert-butyl (position 2), 4-(2-fluoroethoxy)benzyloxy (position 5), and chloro (position 4).
  • 4-Chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3(2H)-one (): Substituents: 4-fluorophenyl (position 2), propylamino (position 5). Key Difference: The amino group enhances hydrogen-bonding capacity, contrasting with the benzyloxy group’s lipophilic nature in the target compound.
  • Property Comparison: The absence of chloro and isopropyl groups reduces electronegativity and steric bulk, likely lowering boiling points and altering solubility profiles .
Anticancer and Antiangiogenic Activities
  • 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic amino)pyridazin-3(2H)-one derivatives (): These compounds exhibit potent anticancer and antiangiogenic activities, attributed to the electron-withdrawing chloro and fluorophenyl groups enhancing receptor binding. The cyclic amino groups at position 5 facilitate interactions with biological targets . Contrast with Target Compound: The target’s benzyloxy group may prioritize membrane permeability over direct target engagement, suggesting different therapeutic applications.
Antioxidant Properties

Physical and Crystallographic Properties

Crystallography
  • 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one ():
    • Crystal Data : Triclinic P1 space group, $ a = 8.7170 \, \text{Å}, \, b = 9.5850 \, \text{Å}, \, c = 11.8524 \, \text{Å} $, $ \alpha = 110.475^\circ $, $ \beta = 107.185^\circ $, $ \gamma = 96.424^\circ $.
    • Comparison : The target compound’s isopropyl group (smaller than tert-butyl) may lead to less distorted crystal lattices and lower melting points .
Solubility and Lipophilicity
  • Impact of Substituents :
    • The benzyloxy group increases lipophilicity (logP ~3.5 estimated), whereas the chloro group enhances polarity. The isopropyl group balances these effects, likely rendering the target compound soluble in polar aprotic solvents (e.g., DMSO, acetone) .

Data Tables

Table 1: Substituent Effects on Pyridazinone Derivatives

Compound Name Position 2 Position 4 Position 5 Key Properties/Activities Reference
Target Compound Isopropyl Chloro Benzyloxy High lipophilicity, moderate steric bulk
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one tert-Butyl Chloro 4-(2-fluoroethoxy)benzyloxy Anticancer, triclinic crystal
4-Chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3(2H)-one 4-fluorophenyl Chloro Propylamino Discontinued (stability issues)
5-(Benzyloxy)pyridazin-3(2H)-one (HA-2375) H H Benzyloxy Low steric hindrance, high solubility

Biological Activity

5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique combination of functional groups, which significantly influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Benzyloxy group : Enhances hydrophobic interactions.
  • Chlorine atom : Contributes to specificity and affinity towards biological targets.
  • Isopropyl group : Introduces steric hindrance, affecting reactivity and binding.

This structural configuration allows the compound to interact effectively with various enzymes and receptors, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which is crucial for its potential therapeutic effects. The benzyloxy group likely facilitates binding to hydrophobic pockets within these enzymes.
  • Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways in biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural similarities to known antibacterial agents suggest it could serve as a lead compound in developing new antibiotics. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound might possess similar properties .

Enzyme Interaction Studies

Interaction studies using molecular docking simulations have demonstrated that this compound binds effectively to target enzymes. These studies reveal binding affinities that suggest potential therapeutic efficacy against diseases requiring enzyme inhibition.

Case Studies

A case study involving the synthesis and biological evaluation of this compound highlighted its potential as a therapeutic agent. The study involved:

  • Synthesis : The compound was synthesized through cyclization reactions followed by nucleophilic substitution to introduce the benzyloxy group.
  • Biological Testing : In vitro assays were conducted to evaluate enzyme inhibition and antimicrobial activity.

Results indicated promising activity against selected targets, warranting further exploration into its pharmacological applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructure FeaturesBiological Activity
Compound AChlorine, IsopropylModerate enzyme inhibition
Compound BMethyl instead of IsopropylLower antimicrobial activity
This compoundBenzyloxy, Chlorine, IsopropylHigh potential for enzyme inhibition and antimicrobial effects

This table illustrates how the specific combination of substituents in this compound may confer distinct biological properties compared to related compounds.

Q & A

Q. What steps validate the absence of polymorphic forms in crystallized batches?

  • Methodological Answer :
  • PXRD : Compare experimental powder patterns with single-crystal predictions (Mercury’s Powder Pattern tool) .
  • DSC/TGA : Detect thermal events (melting, decomposition) indicative of polymorphs .

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